Methyl 3-bromo-5-cyano-2-formylbenzoate
Overview
Description
Methyl 3-bromo-5-cyano-2-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.06 g/mol. This compound is known for its unique structure, which includes a bromine atom, a cyano group, and a formyl group attached to a benzoate ester. It is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of Methyl 3-bromo-5-cyano-2-formylbenzoate may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyano-2-formylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation of the formyl group.
Reducing Agents: For reduction of the formyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Methyl 3-bromo-5-cyano-2-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyano-2-formylbenzoate involves its reactivity with various chemical reagents. The bromine atom, cyano group, and formyl group each provide unique sites for chemical reactions, allowing the compound to participate in a wide range of synthetic transformations. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-cyano-5-formylbenzoate
- Methyl 2-bromo-5-cyano-3-formylbenzoate
- Methyl 5-bromo-2-cyano-3-formylbenzoate
Uniqueness
Methyl 3-bromo-5-cyano-2-formylbenzoate is unique due to the specific positions of its substituents on the benzene ring, which influence its reactivity and the types of reactions it can undergo. This positional arrangement can lead to different chemical properties and applications compared to its isomers and other similar compounds.
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)7-2-6(4-12)3-9(11)8(7)5-13/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEZRERZQBLDIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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